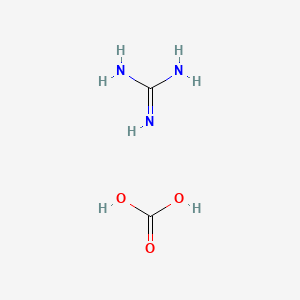

carbonic acid;guanidine

Vue d'ensemble

Description

carbonic acid;guanidine is a compound formed by the combination of carbonic acid and guanidine in a 1:1 molar ratio. Guanidine is a crystalline organic base, known for its strong basicity, comparable to that of sodium hydroxide . This compound is significant in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid-guanidine typically involves the reaction of guanidine with carbon dioxide. One common method is to dissolve guanidine in an alcohol solution and then introduce carbon dioxide to form the carbonate salt . Another method involves the reaction of guanidine salts, such as guanidine hydrochloride or guanidine nitrate, with carbon dioxide under controlled conditions .

Industrial Production Methods: Industrial production of carbonic acid-guanidine often employs the melt double cyanide salts and ammonia method. This process involves melting double cyanide salts and ammonia to generate guanidine salts at temperatures ranging from 170-230°C. The guanidine salts are then dissolved in an alcohol solution, and carbon dioxide is introduced to form the carbonate salt .

Analyse Des Réactions Chimiques

CO₂ Fixation and Catalytic Mechanisms

Guanidine derivatives act as catalysts in CO₂ fixation via two primary pathways:

General Base Mechanism

-

Role : Guanidine (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) deprotonates amines, forming carbamate intermediates.

-

-

Deprotonation of 2-aminobenzonitrile by TBD → carbamate anion.

-

Intramolecular nucleophilic attack on nitrile → isocyanate intermediate.

-

Ring-opening hydrolysis → final product.

-

CO₂ Activation Mechanism

-

Cyclic guanidines (e.g., TBD, MTBD) form stable CO₂ adducts detected via ATR-FTIR .

-

Example Reaction :

Propargyl alcohol + CO₂ → α-methylene cyclic carbonate

Catalyst : Bicyclic guanidines

Conditions : 40°C, 100 bar CO₂

Yield : 85–95%

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Propargyl alcohol | TBD | α-Methylene carbonate | 92 | |

| Propargylic diol | MTBD | Oxocarbonate | 78 |

Interaction with Nucleophiles and Electrophiles

Guanidine carbonate exhibits dual reactivity:

-

Nucleophilic character : Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).

-

Electrophilic character : Participates in Michael additions and Strecker reactions .

-

Alkylation :

-

Acylation :

Role in Polymer Functionalization

Guanidine-functionalized polymers enhance CO₂ capture. For example, PIM-guanidine achieves:

-

CO₂ Uptake : 1.3 mmol/g (dry), 2.0 mmol/g (humid) at 40 mbar CO₂ .

-

Mechanism : Guanidine stabilizes carbonate/bicarbonate species via H-bonding and charge complementarity (confirmed by ¹³C NMR) .

| Polymer | CO₂ Partial Pressure (mbar) | Uptake (mmol/g) | Humidity | Reference |

|---|---|---|---|---|

| PIM-guanidine | 40 | 2.0 | Yes | |

| PIM-amine | 40 | 0.65 | No |

Decomposition Pathways

Guanidine carbonate degrades under high-temperature or oxidative conditions:

Applications De Recherche Scientifique

Pharmaceuticals

Guanidine carbonate is employed in the pharmaceutical industry for several purposes:

- Stabilization of Cytidine Triphosphate : It is used to stabilize cytidine triphosphate injections, which are crucial for certain medical treatments .

- Protein Denaturation : The compound acts as a potent protein denaturant, facilitating research in protein chemistry and biochemistry .

Environmental Applications

Recent research has highlighted the potential of guanidine carbonate in carbon capture technologies:

- CO₂ Capture : A novel approach using guanidine ligands has shown promise in capturing carbon dioxide through crystallization methods. This process allows for the efficient regeneration of sorbents with reduced energy requirements compared to traditional methods .

- Sorbent Regeneration : The crystallization process enables CO₂ to be released upon mild heating (80-120 ºC), making it an energy-efficient alternative to conventional amine scrubbing technologies .

Chemical Manufacturing

In chemical synthesis, guanidine carbonate serves as an important intermediate:

- Synthesis of Fine Chemicals : It is utilized for producing various fine chemicals, including guanidinium dinitramide (an oxidizer) and guanidinium cyclopropanecarboxylate .

- Catalysis : Bicyclic guanidines derived from guanidine carbonate have been shown to effectively catalyze the formation of cyclic carbonates under mild conditions .

Cosmetics and Personal Care

Guanidine carbonate is widely used in cosmetic formulations:

- Hair Relaxers : It acts as a depilatory agent and is integral to formulations that chemically straighten hair by uncurling it .

- pH Adjustment : The compound is employed to adjust pH levels in various cosmetic products, enhancing their stability and performance .

Textiles and Detergents

In the textile industry, guanidine carbonate functions as a flame retardant and a synergistic agent in detergents:

- Flame Retardants : It is used in technical textiles to improve fire resistance properties .

- Detergent Formulations : The compound enhances the effectiveness of detergents by acting as a synergistic agent, improving cleaning performance .

Case Study 1: Carbon Capture Efficiency

A study demonstrated that using guanidine-based sorbents for CO₂ capture resulted in a reduction of sorbent regeneration energy by 24% compared to traditional methods like monoethanolamine (MEA). This was achieved through a series of absorption-regeneration cycles that showcased the material's high efficiency in capturing CO₂ from flue gas sources .

Case Study 2: Pharmaceutical Stability

Research indicated that formulations containing guanidine carbonate significantly improved the stability of cytidine triphosphate injections. This enhancement is critical for maintaining the efficacy of these injections during storage and administration, thus benefiting patient treatment protocols .

Mécanisme D'action

The mechanism of action of carbonic acid-guanidine involves its strong basicity and ability to form stable complexes with various molecules. Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating muscle weakness and fatigue associated with certain medical conditions.

Comparaison Avec Des Composés Similaires

Guanidine Carbonate: Similar in structure but with a different molar ratio of guanidine to carbonic acid.

Bisguanidinium Carbonate: Contains two guanidine molecules per carbonic acid molecule.

Uniqueness: carbonic acid;guanidine is unique due to its specific molar ratio, which imparts distinct chemical properties and reactivity compared to other guanidine-carbonate compounds. Its balanced composition makes it particularly useful in applications requiring precise pH adjustments and strong basicity.

Activité Biologique

Carbonic acid;guanidine is a compound that combines the properties of carbonic acid and guanidine, both of which exhibit significant biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Carbonic Acid and Guanidine

Carbonic Acid is a weak acid formed when carbon dioxide dissolves in water. It plays a crucial role in physiological processes, including respiration and maintaining pH balance in blood.

Guanidine , on the other hand, is a strong organic base with a pKa around 12.5, which allows it to form stable interactions with biological molecules. It is recognized for its role in various biological processes, including enzyme activity modulation and receptor interactions .

Biological Activities

-

Antimicrobial Properties

- Guanidine derivatives have shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain guanidinomethyl biaryl compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1-4 mg/mL against resistant strains like MRSA . The mechanism involves targeting bacterial proteins essential for cell division, such as FtsZ .

- Antitumor Activity

- Metabolic Regulation

- Neuroprotective Effects

Case Studies

- Study on Antimicrobial Activity : A series of guanidine-based compounds were synthesized and evaluated for their antibacterial activity. The study revealed that modifications in the guanidine structure significantly influenced their efficacy against various bacterial strains, highlighting the importance of structural optimization in drug design .

- Insulin Sensitivity Improvement : Research on 3-Guanidinopropionic acid demonstrated its effectiveness in enhancing insulin sensitivity while minimizing adverse metabolic effects associated with creatine metabolism, making it a candidate for further development in diabetes management .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Mechanism | MIC (mg/mL) |

|---|---|---|---|

| Antimicrobial | Guanidinomethyl biaryl | Targets FtsZ protein | 1-4 |

| Antitumor | Prenylated guanidines | Inhibits tumor growth, anti-angiogenic | Not specified |

| Metabolic Regulation | 3-Guanidinopropionic acid | Improves insulin sensitivity | Not specified |

| Neuroprotective | Various guanidine derivatives | Protects neuronal cells from degeneration | Not specified |

Propriétés

IUPAC Name |

carbonic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSRVXJGTIRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924671 | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-85-1, 124-46-9 | |

| Record name | Diguanidinium carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC146175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GUANIDINE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.